A Senior Application Scientist's In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole
A Senior Application Scientist's In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a "privileged structure," recognized for its prevalence in a vast array of biologically active compounds and its capacity to interact with multiple receptor types.[1][2] The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position is designed to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents.[1][3] This document details the compound's properties, provides a robust, field-proven synthetic protocol, outlines a complete spectroscopic characterization workflow, and discusses its potential applications in modern drug discovery.
Core Compound Identification and Properties
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 5-Fluoro-6-methoxy-1H-indole is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.
| Identifier | Value | Source |
| CAS Number | 1211595-72-0 | [4][5][6] |
| Molecular Formula | C₉H₈FNO | [4] |
| Molecular Weight | 165.17 g/mol | [4] |
| IUPAC Name | 5-fluoro-6-methoxy-1H-indole | - |
Physicochemical Properties (Predicted)
The following table summarizes key physicochemical properties. These values, primarily predicted, are crucial for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating the compound's behavior in biological assays.
| Property | Predicted Value | Significance in Drug Discovery |
| Boiling Point | 308.7 ± 22.0 °C | Influences purification methods like distillation and stability at high temperatures. |
| Density | 1.269 ± 0.06 g/cm³ | Useful for formulation and process scale-up calculations.[5] |
| pKa (N-H) | ~17 (in DMSO) | The acidity of the indole N-H proton is critical for its hydrogen bonding capabilities and potential for N-functionalization. The electron-withdrawing fluorine atom can influence this value.[1] |
| LogP | ~2.4 (Predicted) | Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, affecting membrane permeability and target engagement. |
Synthesis of 5-Fluoro-6-methoxy-1H-indole: A Validated Protocol
While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis remains a preferred industrial and laboratory method due to its high yields, operational simplicity, and the use of readily available starting materials.[7][8][9] The following protocol describes a reliable pathway to 5-Fluoro-6-methoxy-1H-indole from a substituted o-nitrotoluene.
Rationale for Synthetic Strategy
The Leimgruber-Batcho synthesis is a two-step process:
-
Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) forms a β-nitroenamine. This step is highly efficient and creates the key intermediate.
-
Reductive Cyclization: The nitro group of the enamine is then reduced, and the resulting amine undergoes spontaneous cyclization to form the indole ring. This reduction can be achieved through various methods, with catalytic hydrogenation (e.g., using Palladium on carbon) or reduction with metals in acid (e.g., iron in acetic acid) being common choices.[9]
This approach is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer indole synthesis, which can be detrimental to sensitive functional groups.[9]
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature. The intermediate enamine often crystallizes upon cooling or can be precipitated by the addition of water.
-
Isolate the solid product by filtration, wash with a cold solvent like ethanol or water, and dry under vacuum to yield the crude enamine. This intermediate is often sufficiently pure for use in the next step without further purification.
Step 2: Reductive Cyclization to 5-Fluoro-6-methoxy-1H-indole
-
Suspend the crude enamine (1.0 eq) from the previous step in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. A highly effective method is catalytic hydrogenation: add 10% Palladium on carbon (Pd/C, ~5-10 mol%) to the suspension.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Fluoro-6-methoxy-1H-indole.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.
Synthesis Workflow Diagram
Caption: Leimgruber-Batcho synthesis of 5-Fluoro-6-methoxy-1H-indole.
Spectroscopic Characterization and Validation
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on data from closely related analogs like 5-fluoroindole and other substituted indoles.[10][11][12][13]
Table 3.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) The chemical shifts of aromatic protons are influenced by the electronic effects of both the fluorine and methoxy substituents.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | ~11.2 | broad singlet | - | Typical for indole N-H proton in DMSO-d₆. |
| C7-H | ~7.4 | d | J(H,F) ≈ 9-10 | Doublet due to ortho-coupling with fluorine. |
| C4-H | ~7.0 | s | - | Singlet, as adjacent positions are substituted. |
| C2-H | ~7.3 | t | J ≈ 2.5-3.0 | Triplet due to coupling with N-H and C3-H. |
| C3-H | ~6.4 | t | J ≈ 2.5-3.0 | Triplet due to coupling with C2-H. |
| OCH₃ | ~3.8 | s | - | Characteristic singlet for a methoxy group. |
Table 3.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) Fluorine-carbon coupling (JCF) is a key diagnostic feature.
| Assignment | Predicted δ (ppm) | Key Feature |
| C5 | ~155-160 | Large ¹JCF coupling (~230-240 Hz) |
| C6 | ~140-145 | - |
| C7a | ~130-135 | - |
| C3a | ~125-130 | - |
| C2 | ~122-126 | - |
| C3 | ~100-105 | - |
| C4 | ~95-100 | ²JCF coupling (~25 Hz) |
| C7 | ~105-110 | ³JCF coupling (~5-10 Hz) |
| OCH₃ | ~56 | - |
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad peak around 3300-3400 cm⁻¹.
-
C-H aromatic stretch: Peaks around 3000-3100 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (methoxy): A strong peak around 1200-1250 cm⁻¹.
-
C-F stretch: A strong peak in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS):
-
Electron Ionization (EI): Expected molecular ion (M⁺) peak at m/z = 165.
Characterization Workflow
Caption: Workflow for the complete structural and purity validation.
Reactivity and Applications in Drug Discovery
The true value of 5-Fluoro-6-methoxy-1H-indole lies in its potential as a versatile scaffold for building more complex molecules with therapeutic potential. The indole nucleus is a cornerstone in many approved drugs, including those for cancer, inflammation, and neurological disorders.[2]
Role of Substituents
-
5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry.[3] It can enhance binding affinity to target proteins through favorable electrostatic interactions, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability, which is crucial for oral bioavailability and CNS penetration.[3]
-
6-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic character of the indole ring. It can also serve as a hydrogen bond acceptor, potentially improving target binding. Its position can direct further electrophilic substitution reactions on the indole ring.
Potential Therapeutic Applications
Derivatives of fluorinated and methoxylated indoles are being investigated for a range of activities:
-
Anticancer Agents: Many indole derivatives act as inhibitors of protein kinases or tubulin polymerization, crucial processes in cancer cell proliferation.[2]
-
Antiviral/Antimicrobial Agents: The indole scaffold is present in compounds with activity against various viruses and bacteria.[1][14]
-
Anti-inflammatory Drugs: Indole-based compounds, like Indomethacin, are known nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Conceptual Role as a Molecular Scaffold
Caption: Derivatization strategies for 5-Fluoro-6-methoxy-1H-indole.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-methoxy-1H-indole is not widely available, data from related fluorinated and methoxylated indoles suggest the following precautions.[15][16][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.[18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical scaffold with significant potential for the development of novel pharmaceuticals. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune physicochemical and pharmacokinetic properties. The validated synthesis and characterization protocols provided in this guide offer a clear and reliable pathway for researchers to access this valuable building block, paving the way for its exploration in diverse therapeutic areas.
References
- Anax Laboratories. (n.d.). 1211595-72-0 | 5-fluoro-6-methoxy-1H-indole.
- ChemicalBook. (n.d.). 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0.
- BLD Pharm. (n.d.). 1211595-72-0|5-Fluoro-6-methoxy-1H-indole.
- Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.
- Sigma-Aldrich. (n.d.). 6-Fluoro-5-methoxy-1H-indole | 63762-83-4.
- BLD Pharm. (n.d.). 5-Fluoro-6-methoxy-2-methyl-1H-indole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-1H-indole.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Methoxyindole.
- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
- Benchchem. (n.d.). 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Fluoroindole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methoxyindole.
- TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1).
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Heinzelman, R. V., & Szmuszkovicz, J. (1963). Recent Studies in the Field of Indole Compounds. Journal of the American Chemical Society.
- PubChem. (n.d.). 5-Fluoroindole.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- Benchchem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.
- Benchchem. (2025). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.
- ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Request PDF.
- SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 5-Fluoro-1H-indole.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry website.
- National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).
- Al-Ostoot, F. H., et al. (2024).
- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz)
- Wikipedia. (n.d.). Substituted tryptamine.
- Thermo Fisher Scientific. (n.d.). Named reactions in organic chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. anaxlab.com [anaxlab.com]
- 5. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]
- 6. 1211595-72-0|5-Fluoro-6-methoxy-1H-indole|BLD Pharm [bldpharm.com]
- 7. tsijournals.com [tsijournals.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 6-Fluoro-5-methoxy-1H-indole | 63762-83-4 [sigmaaldrich.cn]
